Home > Products > Screening Compounds P111161 > N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 946336-74-9

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-2866506
CAS Number: 946336-74-9
Molecular Formula: C18H15FN4O3S
Molecular Weight: 386.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This compound serves as a versatile starting material for synthesizing various thienylpyridines and related heterocyclic derivatives with potential insecticidal properties. []
  • Relevance: This compound shares the core 1,6-dihydropyridine-3-carboxylate structure with N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Both compounds feature substituents at the 2-, 4-, 5-, and 6-positions of the dihydropyridine ring. Although the specific substituents differ, the shared scaffold suggests potential similarities in their chemical reactivity and potential biological activities. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

  • Compound Description: A series of these compounds exhibited notable anti-exudative and anti-inflammatory activities. Notably, some derivatives displayed superior efficacy compared to reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol in reducing formalin-induced paw edema in rats. []
  • Relevance: These compounds share the 1,4-dihydropyridine-3-carboxamide core with N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Despite variations in substituents, the common scaffold suggests potential similarities in their pharmacological profiles, especially considering the observed anti-inflammatory effects. []

2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This compound serves as a precursor for synthesizing a range of 6-oxo-pyridine-3-carboxamide derivatives evaluated for their antimicrobial and antifungal properties. [, ]
  • Relevance: This compound and N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide belong to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. The presence of this shared core structure, despite variations in substituents, suggests potential overlap in their chemical properties and possible biological activities. [, ]

6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This derivative of 6-oxo-pyridine-3-carboxamide exhibited potent broad-spectrum antibacterial activity. Its efficacy was comparable to both Ampicillin and Gentamicin against tested bacteria. Additionally, it displayed antifungal activity against Aspergillus fumigatus. [, ]
  • Relevance: Both this compound and N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide belong to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. The common scaffold and this compound's demonstrated antimicrobial activity suggest that N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide might also possess similar biological properties. [, ]

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: This compound represents an early lead compound in the development of HIV integrase inhibitors. Metabolic studies in rats and dogs revealed its primary route of elimination to be metabolism, with the 5-O-glucuronide as the major metabolite. []
  • Relevance: Although this compound features a dihydropyrimidine core instead of the dihydropyridine found in N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, the structural similarities are significant. Both compounds share a six-membered heterocyclic ring with a carboxamide group at the 4-position and a 4-fluorobenzyl substituent on the nitrogen. This shared arrangement suggests potential similarities in their binding interactions with biological targets and metabolic pathways. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

  • Compound Description: MK-0518 is a potent HIV integrase inhibitor that progressed to Phase III clinical trials. Similar to its predecessor, Compound A (+), MK-0518 is primarily eliminated through metabolism, with the 5-O-glucuronide as the main metabolite. []
  • Relevance: MK-0518 retains the core structural features of Compound A (+), including the dihydropyrimidine ring, the 4-carboxamide group, and the N-(4-fluorobenzyl) substituent. This structural similarity to Compound A (+) further strengthens the possibility of shared metabolic pathways and potential for interaction with similar biological targets as N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, despite the difference in the heterocyclic core. []

N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides

  • Compound Description: These compounds were identified as potent and selective antagonists of the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) interaction, showing potential as anti-cancer agents by suppressing MLL1 methyltransferase activity. []
  • Relevance: While these compounds don't share the same core structure as N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, they exemplify the concept of structure-activity relationship (SAR) studies. The research highlights how modifications to the benzamide scaffold can significantly influence biological activity, suggesting potential avenues for modifying N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide to explore its SAR and potentially enhance its activity or target specificity. []

4-((4-bromo-2-fluorophenyl)amino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (AR00340509)

  • Compound Description: This MEK inhibitor is notable for its unique metabolic pathway, forming an unusual O-glucuronide linked through the carbonyl oxygen of the hydroxamate moiety. []
  • Relevance: AR00340509 shares the 1,6-dihydropyridine-3-carboxamide core with N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Though their substituents differ, the shared scaffold, particularly the presence of a carbonyl group in close proximity to the dihydropyridine ring, raises the question of whether N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide might exhibit similar unique metabolic behavior. Further investigation into the metabolic fate of this compound is warranted to explore this possibility. []

Properties

CAS Number

946336-74-9

Product Name

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

IUPAC Name

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C18H15FN4O3S

Molecular Weight

386.4

InChI

InChI=1S/C18H15FN4O3S/c19-13-4-1-11(2-5-13)8-20-16(25)7-14-10-27-18(22-14)23-17(26)12-3-6-15(24)21-9-12/h1-6,9-10H,7-8H2,(H,20,25)(H,21,24)(H,22,23,26)

InChI Key

HPHYPSHWTNXXLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.